(2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine

Lipophilicity Physicochemical Properties Drug Design

Generic morpholine derivatives cannot substitute this (2S)-enantiomer in aprepitant and fosaprepitant synthesis-incorrect stereochemistry compromises downstream reaction selectivity, yield, and final API purity. • Definitive chiral building block: The (2S) configuration is essential for constructing the correct stereochemistry of NK1 receptor antagonists; the (2R)-enantiomer and regioisomers are scientifically non-interchangeable. • Optimized physicochemical profile: The para-fluorophenyl and tert-butyl substituents confer a distinct logP (2.94) and TPSA (12.47 Ų), enabling predictable phase-transfer and reaction kinetics during multi-step synthesis. • Supply assurance: Available as a high-purity intermediate with comprehensive chiral HPLC characterization, ensuring lot-to-lot consistency for process development and scale-up.

Molecular Formula C14H20FNO
Molecular Weight 237.31 g/mol
CAS No. 920798-58-9
Cat. No. B12621279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine
CAS920798-58-9
Molecular FormulaC14H20FNO
Molecular Weight237.31 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCOC(C1)C2=CC=C(C=C2)F
InChIInChI=1S/C14H20FNO/c1-14(2,3)16-8-9-17-13(10-16)11-4-6-12(15)7-5-11/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1
InChIKeyXKSDOALEBRRCND-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characterization of (2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine


(2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine (CAS 920798-58-9) is a chiral morpholine derivative characterized by a para-fluorophenyl group at the 2-position and a tert-butyl group on the morpholine nitrogen. This compound serves as a key intermediate or chiral building block in the stereoselective synthesis of NK1 receptor antagonists, including aprepitant and fosaprepitant [1]. The specific (2S) stereochemistry is critical for its role in the construction of the final chiral drug molecule, distinguishing it from its enantiomer and other regioisomers in terms of synthetic utility.

Why Generic Morpholine Analogs Cannot Substitute


Generic substitution with other morpholine derivatives, such as the (2R)-enantiomer, regioisomers with 3-fluorophenyl substitution, or the non-tert-butyl analog, is not scientifically valid. The (2S) stereochemistry is essential for downstream stereoselective reactions that produce biologically active NK1 antagonists like aprepitant [1]. Furthermore, the combination of the para-fluorophenyl and tert-butyl substituents imparts a unique lipophilicity and steric profile that impacts reaction yields, selectivity, and final product purity. These physicochemical differences, detailed below, directly influence synthetic route efficiency and the quality of the final pharmaceutical compound, making the specific isomer a non-interchangeable procurement requirement.

Quantitative Differentiation from Closest Analogs


Lipophilicity (logP) Comparison

The (2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine compound is predicted to have a logP value significantly higher than its non-tert-butyl analog, (2S)-2-(4-fluorophenyl)morpholine. This is inferred from the measured logP of its regioisomer, (2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine (logP 2.94) [1], compared to the measured XlogP of the non-tert-butyl analog (1.2) [2]. The addition of the tert-butyl group, a known lipophilic moiety, increases the compound's hydrophobicity, which can influence its solubility, membrane permeability, and its behavior as a synthetic intermediate.

Lipophilicity Physicochemical Properties Drug Design

Topological Polar Surface Area (TPSA) Comparison

The (2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine compound is predicted to have a lower topological polar surface area (TPSA) than its non-tert-butyl analog. This inference is based on the measured PSA of its regioisomer, (2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine (12.47 Ų) [1], compared to the calculated TPSA of (2S)-2-(4-fluorophenyl)morpholine (21.3 Ų) [2]. The presence of the tert-butyl group reduces the relative contribution of the polar amine and ether groups to the overall molecular surface area, decreasing polarity.

Polar Surface Area Physicochemical Properties Drug Design

Validated Application Scenarios


Chiral Building Block for Aprepitant Synthesis

This compound is a defined intermediate in patented synthetic routes to aprepitant and fosaprepitant [1]. Its specific (2S) configuration is crucial for establishing the correct stereochemistry in the final drug substance. Procurement of the correct enantiomer is essential for achieving the desired pharmacological activity of the NK1 receptor antagonist. The compound's increased lipophilicity, inferred from its logP value, also aligns with the expected properties of an intermediate in these multi-step synthetic processes.

Reference Standard for Chiral Purity Profiling

As a key chiral intermediate, (2S)-4-tert-butyl-2-(4-fluorophenyl)morpholine serves as a necessary reference standard for quality control. It is used to confirm the identity and stereochemical purity of the same compound within the manufacturing process of aprepitant and related NK1 antagonists. Furthermore, its distinct physicochemical properties (logP, TPSA) relative to potential impurities (e.g., its enantiomer or des-tert-butyl analog) allow for the development of specific analytical methods, such as chiral HPLC, to ensure process control and final drug product purity.

Physicochemical Probe for Lipophilicity Effects

The quantifiable difference in logP and TPSA between this compound and its non-tert-butyl analog makes it a useful tool for studying the impact of lipophilicity and steric bulk on reaction outcomes. Researchers can utilize this compound to investigate how the tert-butyl group influences reaction kinetics, selectivity, and phase-transfer efficiency in a controlled manner, generating data applicable to optimizing other synthetic routes involving similar steric and hydrophobic modifications.

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